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Introduction

(Rac)-BAY-985 is a potent, ATP-competitive, and selective dual inhibitor of TANK-binding
kinase 1 (TBK1) and IkB kinase ¢ (IKKg).[1][2][3] These kinases are crucial components of
intracellular signaling pathways that regulate innate immunity, inflammation, and cell
proliferation.[4][5] Specifically, TBK1/IKKe are known to mediate the phosphorylation and
activation of interferon regulatory factor 3 (IRF3), a key transcription factor in the type |
interferon response, and are also involved in the activation of the NF-kB signaling pathway.[4]
[5][6] Due to its role in these critical pathways, (Rac)-BAY-985 has been investigated for its
therapeutic potential, primarily in the context of cancer.

These application notes provide a summary of the available data on the administration of
(Rac)-BAY-985 in animal studies, with a focus on its use in a preclinical cancer model. The
information is intended to guide researchers in designing and executing their own in vivo
experiments.

Quantitative Data Summary

The following tables summarize the in vitro potency, cellular activity, and in vivo
pharmacokinetic parameters of (Rac)-BAY-985.

Table 1: In Vitro Kinase Inhibitory Potency of (Rac)-BAY-985
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Kinase ICs0 (NM)
TBK1 (low ATP) 2

TBK1 (high ATP) 30

IKKe 2

FLT3 123
RSK4 276
DRAK1 311

ULK1 7930

Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKe inhibitor.[2][3]

Table 2: Cellular Activity of (Rac)-BAY-985

Cell Line Assay ICs0 (NM)
MDA-MB-231 mIRF3 pIRF3 Inhibition 74
SK-MEL-2 (Melanoma) Cell Proliferation 900
ACHN (Renal) Cell Proliferation 7260

Data sourced from an article on BAY-985 as a TBK1/IKKe inhibitor.[2]

Table 3: Pharmacokinetic Parameters of (Rac)-BAY-985 in Sprague-Dawley Rats

Parameter Value
Clearance (CLb) 4.0 L/h/kg
Volume of Distribution (Vss) 2.9 L/kg
Terminal Half-life (t1/2) 0.79 h

Data sourced from MedChemExpress and an article on BAY-985 as a TBK1/IKKe inhibitor.[2][3]
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Signaling Pathway

(Rac)-BAY-985 inhibits TBK1 and IKKg, which are key kinases in the signaling pathways
downstream of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and the
CGAS-STING pathway. Inhibition of TBK1/IKKe blocks the phosphorylation and subsequent
activation of the transcription factors IRF3 and components of the NF-kB pathway. This leads to
reduced production of type | interferons and other inflammatory cytokines.
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Caption: TBK1/IKKe signaling pathway inhibited by (Rac)-BAY-985.

Experimental Protocols

The following protocols are based on the available literature for (Rac)-BAY-985 and general
methodologies for similar in vivo studies. Researchers should adapt these protocols to their
specific experimental needs and institutional guidelines.

In Vivo Efficacy in a Human Melanoma Xenograft Model

This protocol is based on the study of (Rac)-BAY-985 in a SK-MEL-2 human melanoma
xenograft model.[2]

1. Animal Model

e Species: Mouse

e Strain: Athymic Nude (e.g., BALB/c nude)

e Age: 10-12 weeks

e Supplier: Reputable commercial vendor

o Acclimation: Acclimate animals for at least one week before the start of the experiment.
2. Cell Culture and Implantation

e Cell Line: SK-MEL-2 (human melanoma)

e Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM with 10% FBS and
antibiotics) at 37°C in a humidified atmosphere with 5% COs-.

o Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a
sterile, serum-free medium or PBS, potentially mixed with Matrigel (e.g., 50% v/v) to improve
tumor take rate.

» Implantation: Subcutaneously inject 1 x 106 SK-MEL-2 cells in a volume of 100-200 pL into
the flank of each mouse.
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. Tumor Growth Monitoring and Group Randomization

Monitoring: Monitor tumor growth by measuring the length and width of the tumor with
calipers every 2-3 days.

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width?) / 2.

Randomization: When tumors reach a mean volume of approximately 100-150 mm3,
randomize the animals into treatment and control groups.

. Formulation and Administration of (Rac)-BAY-985

Dosage: 200 mg/kg body weight.

Formulation (Example): A formulation suitable for oral administration can be prepared. While
the exact vehicle for the published study is not specified, a common formulation for similar
compounds involves:

5% DMSO

[¢]

o 30% PEG300

o 5% Tween 80

o 60% Saline or PBS

o Preparation: Dissolve (Rac)-BAY-985 in DMSO first. Then, add PEG300 and Tween 80,
mixing well after each addition. Finally, add the saline or PBS and mix until a clear solution
is obtained. The final concentration should be calculated based on the dosage and the
administration volume.

Administration Route: Oral gavage (p.o.).

Dosing Volume: Typically 100 pL for mice, but should be calculated based on the final
concentration of the dosing solution to achieve the 200 mg/kg dose.

Dosing Schedule: The published study duration was 111 days. The frequency of
administration (e.g., once or twice daily) should be determined based on the compound's
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half-life and the desired therapeutic exposure.

Control Group: Administer the vehicle solution to the control group using the same volume
and schedule as the treatment group.

. Efficacy and Tolerability Assessment

Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.

Efficacy Endpoint: The primary efficacy endpoint is often the tumor growth inhibition (TGI),
calculated as the percentage difference in the mean tumor volume between the treated and
control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of
control group) is also a common metric. A T/C ratio of 0.6 was reported for (Rac)-BAY-985 at
200 mg/kg.[2]

Tolerability: Monitor animal health daily. Record body weight at each tumor measurement. A
body weight loss of more than 15-20% is often considered a sign of toxicity. The reported
study noted a maximum body weight loss of less than 10%.[2]

Pharmacodynamic Markers: At the end of the study, or at selected time points, tumor tissues
can be collected to assess target engagement. This can be done by measuring the levels of
phosphorylated IRF3 (p-IRF3) or other downstream markers of TBK1/IKKe activity via
methods such as Western blot or immunohistochemistry.
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Caption: Workflow for in vivo efficacy testing of (Rac)-BAY-985.

Disclaimer
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The information provided in these application notes is for research purposes only and is based
on currently available public information. The protocols are intended as a guide and may
require optimization for specific experimental conditions. All animal experiments should be
conducted in accordance with institutional and national guidelines for the care and use of
laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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